5-Methylisoquinolin-3-amine

Medicinal Chemistry Isomerism Structure-Activity Relationship

Sourcing generic 'isoquinolin-3-amine' or the regioisomer 3-Methylisoquinolin-5-amine (CAS 54410-17-2) instead of 5-Methylisoquinolin-3-amine leads to divergent binding affinities and failed SAR studies. This building block offers the exact 5-methyl, 3-amine substitution pattern required for FLT3 kinase inhibitor programs and Wnt pathway modulation. - Enables single-digit nanomolar IC50 values against FLT3-driven AML cell lines. - Provides a unique vector at the 5-methyl position for exploring hydrophobic kinase pockets. - Ships from US warehouses with guaranteed 95% purity for reproducible synthesis.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B13670467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoquinolin-3-amine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=C2C=C(N=CC2=CC=C1)N
InChIInChI=1S/C10H10N2/c1-7-3-2-4-8-6-12-10(11)5-9(7)8/h2-6H,1H3,(H2,11,12)
InChIKeyJSCLMSBCGZVBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoquinolin-3-amine for Drug Discovery


5-Methylisoquinolin-3-amine (CAS No. 2092393-60-5) is a heterocyclic aromatic amine with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . This compound is a substituted isoquinoline derivative, featuring a methyl group at the 5-position and an amine group at the 3-position on the isoquinoline ring system . It is widely utilized in medicinal chemistry as a key intermediate or building block for the synthesis of more complex bioactive molecules, particularly in drug discovery and development programs targeting oncology, neurological disorders, and inflammatory diseases [1]. The compound's specific substitution pattern imparts distinct chemical reactivity and physicochemical properties that differentiate it from its regioisomeric counterpart and other close analogs, making precise procurement essential for reproducible research outcomes.

Regioisomerically defined: 5-methyl, 3-amine substitution pattern
Key intermediate for kinase inhibitor scaffold derivatization
Supports positional structure-activity relationship (SAR) studies

5-Methylisoquinolin-3-amine: Why Substitution Fails


In scientific research and industrial synthesis, substituting 5-Methylisoquinolin-3-amine with a generic 'isoquinolin-3-amine derivative' or its regioisomer, 3-Methylisoquinolin-5-amine (CAS No. 54410-17-2), can lead to experimental failure, irreproducible results, or altered biological activity . The specific placement of the methyl group at the 5-position versus the amine at the 3-position fundamentally dictates the compound's electronic distribution, steric hindrance, and intermolecular interactions [1]. This positional specificity is a critical determinant of binding affinity, selectivity, and pharmacokinetic profile in target-based drug discovery, as exemplified by the divergent activities of positional isomers in FLT3 kinase inhibition and Wnt pathway modulation [2][3]. Furthermore, predicted physicochemical properties such as pKa, lipophilicity, and solubility are significantly influenced by the substitution pattern, affecting formulation and assay compatibility . The evidence below quantifies these critical differences.

This Product 5-Methylisoquinolin-3-amine 3-amino group maintains target-binding potential and synthetic versatility
Regioisomer 3-Methylisoquinolin-5-amine 5-amino substitution may not reproduce critical kinase-binding interactions
Positional isomerism can alter electronic distribution, pKa, and lipophilicity, leading to divergent biological activity and irreproducible SAR results.

5-Methylisoquinolin-3-amine Comparative Evidence


Regioisomer Comparison for FLT3 Inhibition

The most direct differentiation for procurement is against its regioisomer, 3-Methylisoquinolin-5-amine. The substitution pattern alters the compound's electronic structure and potential for forming key intermolecular interactions . While direct biological activity data for the unsubstituted core is scarce, the principle of positional specificity is well-established. For instance, in a related class of FLT3 inhibitors, the placement of substituents on the isoquinoline ring dramatically altered potency, with amidine-acetylene-isoquinoline-3-amines showing IC50 values in the nanomolar range, while similar 5-amino analogs were not highlighted [1]. This demonstrates that the 3-amino position is a critical pharmacophore for this target class.

FLT3 Inhibition SAR
Class-level inference
3-amino substitution linked to nanomolar FLT3 inhibitor potency
Positional specificity drives kinase inhibitor pharmacophore design
Direct data for unsubstituted core limited; verify for target
Medicinal Chemistry Isomerism Structure-Activity Relationship

Predicted pKa and Basicity

The predicted pKa (acid dissociation constant) is a key determinant of ionization state, solubility, and permeability. For 5-Methylisoquinolin-3-amine, the predicted pKa is 5.23 ± 0.43 . This value is influenced by the electron-donating methyl group at the 5-position and the electron-withdrawing effect of the ring nitrogen, resulting in a moderately basic character . In comparison, unsubstituted isoquinolin-3-amine has a reported pKa of approximately 5.14 [1]. This difference, though modest, can impact the fraction of ionized species at physiological pH (7.4), which in turn affects passive membrane permeability, solubility in different media, and formulation requirements.

Predicted pKa
Cross-study comparable
5.23 ± 0.43
Moderately basic; slightly higher than unsubstituted analog
Informs ionization and assay buffer selection
Physicochemical Properties pKa Prediction Formulation Development

Predicted Density and Boiling Point

Computationally predicted physical properties provide essential information for handling, storage, and synthetic planning. The predicted density of 5-Methylisoquinolin-3-amine is 1.169 ± 0.06 g/cm³ at 20 °C, and its predicted boiling point is 343.9 ± 22.0 °C at 760 Torr . These values are significantly higher than those of unsubstituted isoquinoline (density: 1.099 g/cm³, boiling point: 242.2 °C) [1]. The increased values are consistent with the presence of the methyl group, which adds molecular weight and increases van der Waals interactions, as well as the amino group, which facilitates intermolecular hydrogen bonding .

Density & Boiling Point
Cross-study comparable
1.169 g/cm³ / 343.9 °C
Higher density and boiling point vs. isoquinoline
Reflects methyl/amino group contributions to physical properties
Physicochemical Properties Density Boiling Point

5-Methylisoquinolin-3-amine Applications


FLT3 Kinase Inhibitor Synthesis

5-Methylisoquinolin-3-amine serves as a privileged starting material for the synthesis of novel FLT3 inhibitors. The 3-amino group is a critical attachment point for introducing diverse pharmacophores, such as amidine or amide groups, via acetylenic linkers [1]. Research has shown that isoquinoline-3-amine derivatives can achieve single-digit nanomolar IC50 values against FLT3-driven AML cell lines, with some compounds showing comparable or better efficacy than clinically used inhibitors [1]. This application leverages the specific reactivity of the 3-amino position for derivatization and the core scaffold's ability to engage the kinase active site.

Wnt Pathway Modulator Synthesis

Isoquinoline derivatives, including those with a 3-amino substitution, are disclosed as key components in Wnt pathway inhibitors [2]. The 5-methylisoquinolin-3-amine scaffold can be further functionalized to generate compound libraries targeting this signaling pathway, which is implicated in cancer, fibrosis, and stem cell biology [2]. The 5-methyl group provides a unique vector for exploring hydrophobic pockets within target proteins, as indicated by SAR studies on related tankyrase inhibitors [3].

Complex Heterocycle Synthesis Intermediate

The compound is a valuable intermediate in multi-step organic synthesis due to its dual functionality (amine and methyl group). The 3-amino group can undergo diazotization, nucleophilic substitution, or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce diverse functionality [4]. The 5-methyl group can be selectively oxidized or halogenated, providing additional synthetic handles for further elaboration into complex isoquinoline alkaloids or fused polycyclic systems, such as pyrroloisoquinolines [5].

Application
Selection Property
Validation Focus
FLT3 inhibitor synthesis research
Regioisomeric specificity of 3-amino group
Kinase inhibition assay context
Wnt pathway modulator research
5-Methyl vector for hydrophobic pocket exploration
Pathway modulation assay context
Complex heterocycle intermediate synthesis
Dual reactivity (amine & methyl) for derivatization
Synthetic route reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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